molecular formula C14H21NO B12612023 Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]- CAS No. 651312-62-8

Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]-

Cat. No.: B12612023
CAS No.: 651312-62-8
M. Wt: 219.32 g/mol
InChI Key: KUGOVDMEUQXLRD-UHFFFAOYSA-N
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Description

Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]- typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of a cyclohexyl intermediate through a series of reactions, including hydrogenation and cyclization.

    Introduction of the Methylamino Group: The cyclohexyl intermediate is then reacted with methylamine under controlled conditions to introduce the methylamino group.

    Phenol Substitution: Finally, the phenol group is introduced through a substitution reaction, often using a phenol derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents such as nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and amines.

    Substitution: Nitro, sulfonyl, and halogenated phenolic derivatives.

Scientific Research Applications

Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]- can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Phenol, 4-[2-(methylamino)ethyl]-, Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-, and N-Methyl-2-aminophenol.

    Uniqueness: The presence of the cyclohexyl group and the specific positioning of the methylamino group confer unique chemical and biological properties to the compound, distinguishing it from other phenolic derivatives.

Properties

CAS No.

651312-62-8

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-[2-(methylaminomethyl)cyclohexyl]phenol

InChI

InChI=1S/C14H21NO/c1-15-10-12-5-2-3-8-14(12)11-6-4-7-13(16)9-11/h4,6-7,9,12,14-16H,2-3,5,8,10H2,1H3

InChI Key

KUGOVDMEUQXLRD-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCCC1C2=CC(=CC=C2)O

Origin of Product

United States

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